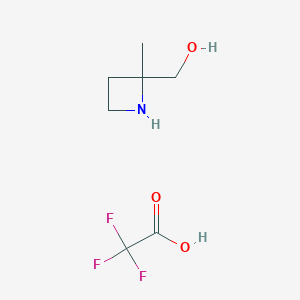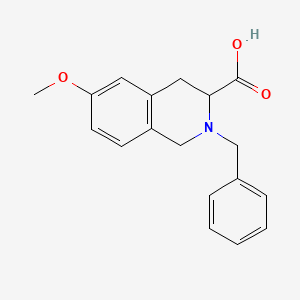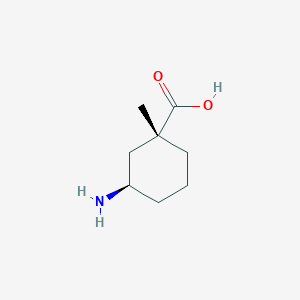
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclohexane ring. The stereochemistry of the compound, indicated by the (1R,3R) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of amine transaminases (ATAs) in an enzyme cascade reaction. This method combines an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu) to produce the compound with high optical purity . The reaction conditions typically involve the use of specific mutant enzymes to enhance the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. The use of biocatalysts, such as engineered ATAs and EREDs, allows for the production of the compound in high yields and with minimal by-products. These processes are optimized for scalability and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various amide derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-1-Amino-3-methylcyclohexane: Similar in structure but lacks the carboxylic acid group.
(1R,3R)-1-Ethyl-3-methylcyclohexane: Similar in structure but has an ethyl group instead of an amino group.
Uniqueness
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
InChI Key |
JXSURMXGGDJHFG-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)N)C(=O)O |
Canonical SMILES |
CC1(CCCC(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


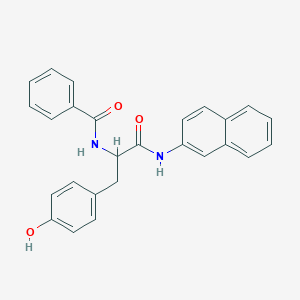
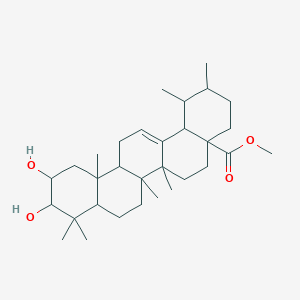
![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

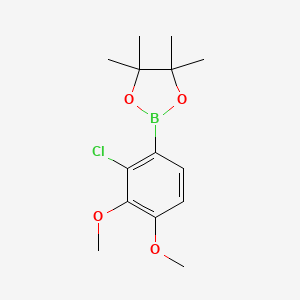
![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)
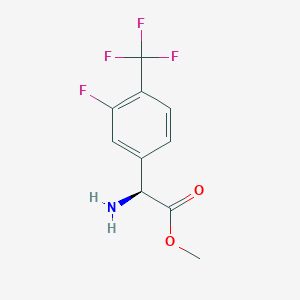
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
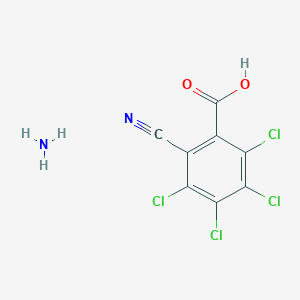
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
